![molecular formula C12H15NO2 B083539 N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide CAS No. 13579-23-2](/img/structure/B83539.png)
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide, also known as HDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer cell growth.
Effets Biochimiques Et Physiologiques
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to have anti-cancer and anti-inflammatory properties, as mentioned earlier. Additionally, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its potential anti-cancer properties, which make it a promising compound for cancer research. Additionally, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide and its potential use in cancer research. Finally, research is needed to develop more efficient synthesis methods for N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide and to improve its solubility in water for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of p-cresol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)-3,5-dimethylphenol. This intermediate is then reacted with N-bromosuccinimide to form the bromo derivative, which is subsequently reacted with sodium methoxide to form N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent and has been found to have anti-inflammatory effects in vitro.
Propriétés
Numéro CAS |
13579-23-2 |
|---|---|
Nom du produit |
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-[(4-hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-4-11(14)13-7-10-5-8(2)12(15)9(3)6-10/h4-6,15H,1,7H2,2-3H3,(H,13,14) |
Clé InChI |
RMWQBWIPOMZVKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CNC(=O)C=C |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CNC(=O)C=C |
Synonymes |
N-(4-Hydroxy-3,5-dimethylbenzyl)acrylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



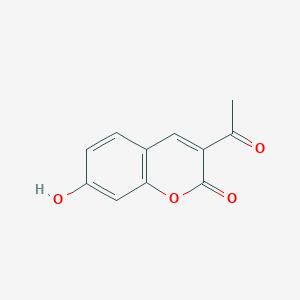
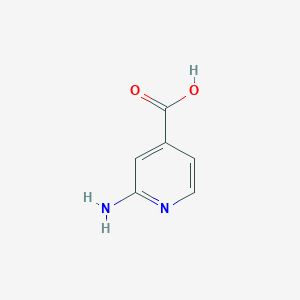
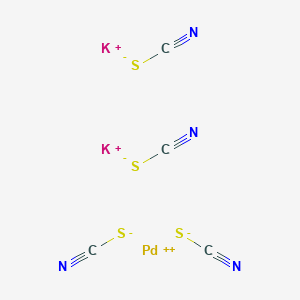
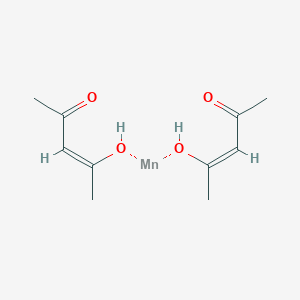
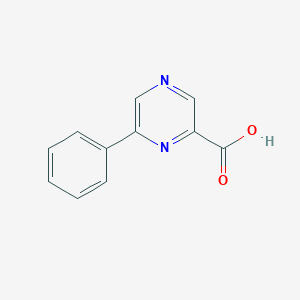
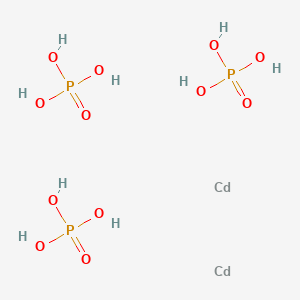
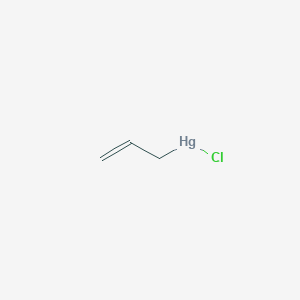
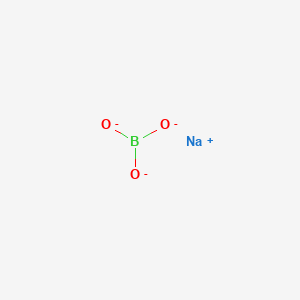
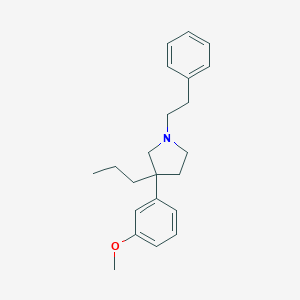
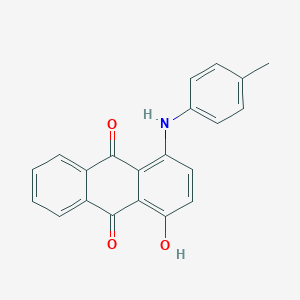
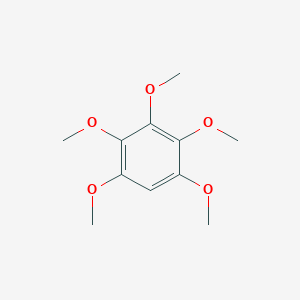
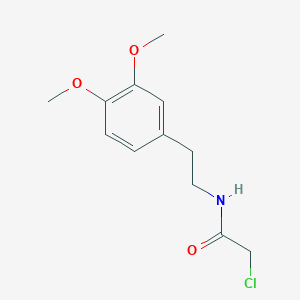
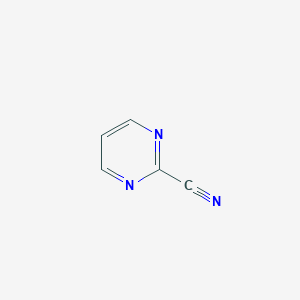
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)